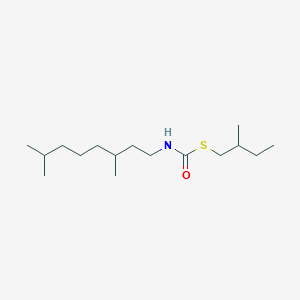![molecular formula C8H4Cl4 B14497414 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 64726-09-6](/img/structure/B14497414.png)
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene is a chemical compound characterized by its unique bicyclic structure. It consists of a bicyclo[4.2.0]octa-1,3,5-triene core with four chlorine atoms attached at the 7 and 8 positions. This compound is notable for its stability and reactivity, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. This process can be carried out using chlorine gas under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to prevent over-chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of catalysts, such as iron or aluminum chloride, can further enhance the efficiency of the chlorination process.
化学反応の分析
Types of Reactions
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted bicyclo[4.2.0]octa-1,3,5-triene derivatives.
科学的研究の応用
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The compound’s bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various chemical transformations.
類似化合物との比較
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent compound without chlorine substituents.
7,7-Dichlorobicyclo[4.2.0]octa-1,3,5-triene: A similar compound with only two chlorine atoms.
7,8-Disilabicyclo[4.2.0]octa-1,3,5-triene: A silicon-substituted analog.
Uniqueness
7,7,8,8-Tetrachlorobicyclo[4.2.0]octa-1,3,5-triene is unique due to its high degree of chlorination, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
64726-09-6 |
|---|---|
分子式 |
C8H4Cl4 |
分子量 |
241.9 g/mol |
IUPAC名 |
7,7,8,8-tetrachlorobicyclo[4.2.0]octa-1,3,5-triene |
InChI |
InChI=1S/C8H4Cl4/c9-7(10)5-3-1-2-4-6(5)8(7,11)12/h1-4H |
InChIキー |
HXQMKCPPKWSMCV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C2(Cl)Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


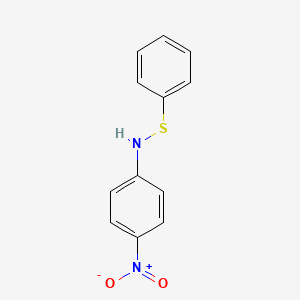
![1-(1-Fluoroethenyl)-3,3-dimethyl-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14497348.png)
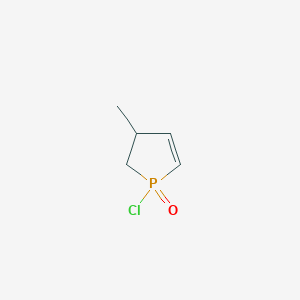
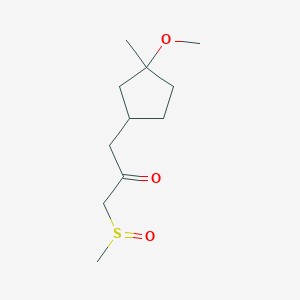

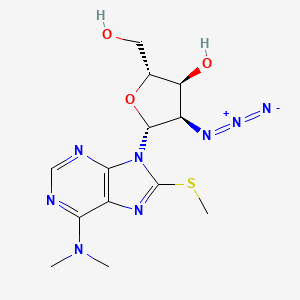

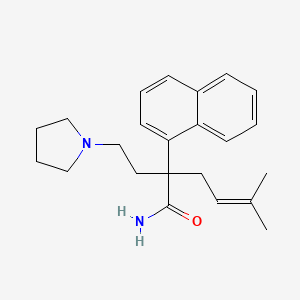


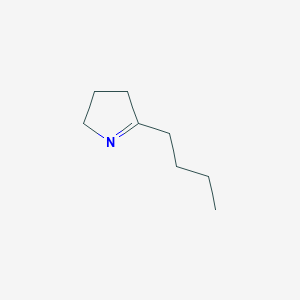
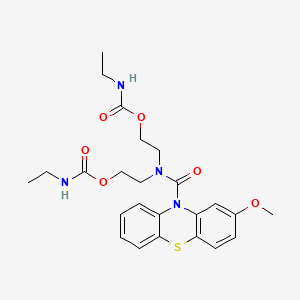
![1-[3-(Propan-2-ylidene)cyclopentyl]ethan-1-one](/img/structure/B14497405.png)
